molecular formula C8H9F3N2O3 B13448466 1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13448466
M. Wt: 238.16 g/mol
InChI Key: KVXKPTATOYDWAX-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group, along with the pyrazole ring, makes it a valuable compound in medicinal chemistry and other scientific research areas.

Preparation Methods

The synthesis of 1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of 1-(2-hydroxyethyl)-5-methylpyrazole with trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .

Comparison with Similar Compounds

1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared to other compounds with similar structures, such as:

    1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound lacks the methyl group at the 5-position, which may affect its reactivity and binding properties.

    1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid: This compound lacks the trifluoromethyl group, which significantly alters its chemical and biological properties.

    1-(2-hydroxyethyl)-5-methyl-3-(methyl)-1H-pyrazole-4-carboxylic acid: This compound has a methyl group instead of a trifluoromethyl group, affecting its stability and reactivity.

Properties

Molecular Formula

C8H9F3N2O3

Molecular Weight

238.16 g/mol

IUPAC Name

1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H9F3N2O3/c1-4-5(7(15)16)6(8(9,10)11)12-13(4)2-3-14/h14H,2-3H2,1H3,(H,15,16)

InChI Key

KVXKPTATOYDWAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCO)C(F)(F)F)C(=O)O

Origin of Product

United States

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